alpha-Methyl-DL-histidine dihydrochloride
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Overview
Description
Alpha-Methyl-DL-histidine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O212.
Synthesis Analysis
The synthesis of alpha-Methyl-DL-histidine dihydrochloride is not explicitly mentioned in the search results. However, it is known that the atoms of the imidazole ring of histidine can be numbered in two different ways3.Molecular Structure Analysis
The molecular structure of alpha-Methyl-DL-histidine dihydrochloride is characterized by an imidazole ring, which is part of the histidine structure43. The atoms of the imidazole ring can be numbered in two different ways3.
Chemical Reactions Analysis
The specific chemical reactions involving alpha-Methyl-DL-histidine dihydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis
Alpha-Methyl-DL-histidine dihydrochloride is a white powder5. It has a molecular weight of 242.10 g/mol45. It is soluble in water6.Scientific Research Applications
Histidine and Gene Expression Regulation
Histidine, an essential amino acid, plays a significant role in various biological processes, including gene expression regulation. The effects of certain compounds on gene expression, such as 5-Aza-2′-deoxycytidine (Decitabine), highlight the complex mechanisms by which histidine-related compounds could potentially influence gene activation or repression through epigenetic modifications (R. S. Seelan et al., 2018).
Histidine in Metabolic Pathways and Health
Supplementation studies of histidine show its impact on metabolic health, indicating its role in decreasing body mass index (BMI), adiposity, and markers of glucose homeostasis. These findings suggest that derivatives of histidine, including potentially alpha-Methyl-DL-histidine dihydrochloride, may have applications in metabolic regulation and the improvement of related health conditions (A. Thalacker-Mercer & Mary E Gheller, 2020).
Influence on Amino Acid Metabolism
Research into histidine administration reveals its influence on ammonia and amino acid metabolism, indicating potential therapeutic applications in conditions related to metabolic dysregulation. This underscores the potential research interest in alpha-Methyl-DL-histidine dihydrochloride’s effects on similar pathways (M. Holeček, 2020).
Histidine, Disease, and Human Health
The physiological roles of histidine, including its part in the histaminergic system, erythropoiesis, and as a scavenger of reactive oxygen species, highlight the amino acid's importance in maintaining health and managing disease. The research into histidine’s effects on conditions such as Parkinson's disease, schizophrenia, and kidney disease may provide a foundation for exploring the applications of histidine derivatives in these areas (Sarab M Alazawi et al., 2022).
Epigenetic Modifications by Histidine-Related Compounds
The exploration of DNA methyltransferase inhibitors, such as Decitabine, and their role in modifying epigenetic marks opens up a vast field of research into how histidine and its derivatives might influence genetic expression and potentially contribute to the treatment of various diseases, including cancers (J. Goffin & E. Eisenhauer, 2002).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes789. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas789.
Future Directions
The future directions for the use or study of alpha-Methyl-DL-histidine dihydrochloride are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 |
Source
|
Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-DL-histidine dihydrochloride | |
CAS RN |
32381-18-3 |
Source
|
Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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